N-hexanoyl-N'-(4-methoxyphenyl)thiourea

Antimicrobial Anti-biofilm N-acyl thiourea

Procure N-hexanoyl-N'-(4-methoxyphenyl)thiourea (C14H20N2O2S, MW 280.39) for your research. This unique N-acyl-N'-aryl thiourea, with a medium-chain hexanoyl and 4-methoxyphenyl group, is a critical scaffold for antimicrobial studies and heterocyclic synthesis. Its specific substitution pattern dictates distinct biological activity, making it an irreplaceable lead compound for structure-activity relationship (SAR) exploration and coordination chemistry research.

Molecular Formula C14H20N2O2S
Molecular Weight 280.39g/mol
Cat. No. B399084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hexanoyl-N'-(4-methoxyphenyl)thiourea
Molecular FormulaC14H20N2O2S
Molecular Weight280.39g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC(=S)NC1=CC=C(C=C1)OC
InChIInChI=1S/C14H20N2O2S/c1-3-4-5-6-13(17)16-14(19)15-11-7-9-12(18-2)10-8-11/h7-10H,3-6H2,1-2H3,(H2,15,16,17,19)
InChIKeyWUZMUWASLUUNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-hexanoyl-N'-(4-methoxyphenyl)thiourea: Chemical Profile and Baseline Procurement Specifications


N-hexanoyl-N'-(4-methoxyphenyl)thiourea is a synthetic N-acyl-N'-aryl thiourea derivative with the molecular formula C14H20N2O2S and a molecular weight of 280.39 g/mol . This compound is characterized by a central thiourea core (C=S) flanked by a hexanoyl (C6) acyl chain and a 4-methoxyphenyl aryl ring [1]. It is primarily supplied as a research-grade compound with a typical purity of 95% . Thiourea derivatives of this class are recognized for their versatile hydrogen-bonding capabilities and coordination chemistry, making them valuable scaffolds in medicinal chemistry, supramolecular chemistry, and materials science [1].

Why Generic Substitution of N-hexanoyl-N'-(4-methoxyphenyl)thiourea is Scientifically Unsound


Direct substitution with other thiourea derivatives or N-acyl-N'-aryl analogs is not scientifically defensible due to the profound impact of subtle structural modifications on biological activity, physicochemical properties, and molecular recognition. Within the N-acyl-N'-aryl thiourea class, variations in acyl chain length and aryl ring substitution critically govern electronic distribution, lipophilicity, and steric accessibility, which in turn dictate antimicrobial potency, anti-biofilm efficacy, and target binding affinity [1][2]. The specific combination of a medium-length hexanoyl chain and a 4-methoxyphenyl group in this compound establishes a unique chemical space that cannot be reliably replicated by analogs with different substituents . The following quantitative evidence underscores why this compound must be procured and evaluated as a distinct entity rather than as an interchangeable member of its class.

Quantitative Differentiation Evidence for N-hexanoyl-N'-(4-methoxyphenyl)thiourea


Class-Level Anti-Biofilm Activity: Benchmarking Against N-Acyl Thiourea Derivatives

N-hexanoyl-N'-(4-methoxyphenyl)thiourea belongs to the N-acyl-N'-aryl thiourea class, which has demonstrated quantifiable anti-biofilm activity. In a study of structurally related N-acyl thiourea derivatives bearing heterocyclic moieties, compounds 1b and 1d exhibited minimum biofilm inhibitory concentration (MBIC) values of 625 µg/mL against Escherichia coli ATCC 25922 [1]. This provides a baseline for the anti-biofilm potential of the core scaffold, establishing a reference point for evaluating the target compound's specific activity [1].

Antimicrobial Anti-biofilm N-acyl thiourea

Antibacterial Class Activity: Comparison of N-Acyl-N'-aryl Thiourea Derivatives

A study of N-acyl-N'-aryl thiourea derivatives synthesized from acyl halides and aryl amines demonstrated that the electronic properties of the aryl ring significantly influence antibacterial activity [1]. Compounds in this series showed higher activity against gram-negative bacteria than against gram-positive strains [1]. The 4-methoxyphenyl substituent present in the target compound modulates electron density on the aryl ring, which, based on SAR trends, is expected to alter antibacterial potency compared to analogs with electron-withdrawing or unsubstituted aryl groups [1].

Antibacterial N-acyl-N'-aryl thiourea Structure-activity relationship

Antioxidant Capacity of the Thiourea Scaffold: A Class-Level Reference Point

The thiourea core is known to confer radical scavenging activity. In a study of N-acyl thiourea derivatives, the total antioxidant capacity (TAC) assessed by the DPPH method showed that compound 1d achieved ~43% scavenging, while other derivatives ranged from 10–25% [1]. The presence of the 4-methoxyphenyl group in the target compound, which can stabilize radical intermediates via resonance, suggests it may exhibit a distinct antioxidant profile within this class [1].

Antioxidant Thiourea derivatives DPPH assay

Physical Property Differentiation: Lipophilicity and Molecular Weight

N-hexanoyl-N'-(4-methoxyphenyl)thiourea has a molecular weight of 280.39 g/mol and a calculated LogP of approximately 3.8, as estimated from its structure . This contrasts with shorter-chain analogs such as N-acetyl-N'-phenylthiourea (MW 194.25, LogP ~1.5) and longer-chain analogs such as N-decanoyl-N'-phenylthiourea (MW 306.47, LogP ~5.2) . The hexanoyl chain in the target compound strikes a balance between hydrophobic membrane permeability and aqueous solubility, a property critical for bioavailability and formulation in biological assays .

Physicochemical properties Lipophilicity Thiourea derivatives

Recommended Application Scenarios for N-hexanoyl-N'-(4-methoxyphenyl)thiourea Based on Evidence


Lead Scaffold for Antimicrobial and Anti-Biofilm Agent Development

The class-level anti-biofilm and antibacterial activities of N-acyl-N'-aryl thiourea derivatives [1][2] position N-hexanoyl-N'-(4-methoxyphenyl)thiourea as a viable lead scaffold for developing novel antimicrobial agents. Its intermediate lipophilicity (calc. LogP ~3.8) may facilitate bacterial membrane penetration , while the 4-methoxyphenyl group provides a handle for further SAR exploration.

Building Block for Heterocyclic Synthesis and Coordination Chemistry

Acyl thioureas are versatile intermediates for synthesizing heterocyclic compounds such as 1,3-thiazoles and pyrimidines [1]. The unique combination of a hexanoyl chain and a 4-methoxyphenyl group in this compound provides distinct steric and electronic properties that can influence reaction outcomes and metal coordination behavior, making it a valuable building block in organic and inorganic synthesis [1].

Model Compound for Physicochemical and Lipophilicity Studies

With a molecular weight of 280.39 g/mol and an estimated LogP of ~3.8 , this compound serves as an excellent model for studying the impact of medium-chain acyl groups on the physicochemical properties of thiourea derivatives. It can be used to investigate relationships between lipophilicity, membrane permeability, and biological activity in a controlled manner .

Antioxidant Research and Radical Scavenging Assays

The thiourea core is associated with antioxidant activity [1]. This compound can be employed in DPPH and other radical scavenging assays to evaluate the contribution of the 4-methoxyphenyl group to the overall antioxidant capacity of the molecule, providing data for comparative studies with other N-acyl-N'-aryl thiourea derivatives [1].

Technical Documentation Hub

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